molecular formula C17H17NO5 B180124 (E)-N-(3,4-dihydroxyphenethyl)-3-(3,4-dihydroxyphenyl)acrylamide CAS No. 103188-49-4

(E)-N-(3,4-dihydroxyphenethyl)-3-(3,4-dihydroxyphenyl)acrylamide

Cat. No. B180124
M. Wt: 315.32 g/mol
InChI Key: FSMGGLPUXCKRGT-ZZXKWVIFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(3,4-dihydroxyphenethyl)-3-(3,4-dihydroxyphenyl)acrylamide, also known as DHPPA, is an organic compound derived from the phenylacrylamide family. It is a unique compound due to its ability to interact with proteins and other molecules in a variety of ways. DHPPA has been used in numerous scientific research applications, such as in the fields of biochemistry, physiology, and pharmacology. The compound has been studied extensively in recent years and has been found to possess a variety of biochemical and physiological effects.

Scientific Research Applications

  • Polymer Synthesis and Medical Applications : (E)-N-(3,4-dihydroxyphenethyl)-3-(3,4-dihydroxyphenyl)acrylamide and its derivatives are used in synthesizing adhesive properties of polyacrylamides. These polymers are characterized by their perfect adhesive properties and potential applications in the medical field, such as in biomimetic applications (Hennig & Meyer, 2022).

  • Corrosion Inhibition : Derivatives of this compound have shown effectiveness as corrosion inhibitors for copper in acidic solutions. This application is particularly relevant in the field of industrial maintenance and material preservation (Abu-Rayyan et al., 2022).

  • Toxicological Studies : Studies have explored the metabolism and hemoglobin adduct formation of acrylamide (a closely related compound) in humans. These studies are significant in understanding the toxicological impact of acrylamides and their derivatives on human health (Fennell et al., 2005).

  • Cell Mechanobiology Research : Polyacrylamide substrates functionalized with compounds like (E)-N-(3,4-dihydroxyphenethyl)-3-(3,4-dihydroxyphenyl)acrylamide are used in cell mechanobiology for protein patterning. This aids in understanding how cells perceive and respond to mechanical and geometric factors (Poellmann & Wagoner Johnson, 2013).

  • Fluorescence Studies : The interaction of similar compounds with proteins like bovine serum albumin (BSA) has been investigated. Such studies are crucial for understanding the binding and interaction of acrylamide derivatives at a molecular level (Meng et al., 2012).

  • Environmental and Health Safety : Research on acrylamide and polyacrylamide, including derivatives like (E)-N-(3,4-dihydroxyphenethyl)-3-(3,4-dihydroxyphenyl)acrylamide, reviews their production, use, environmental fate, and neurotoxicity. Understanding these aspects is vital for ensuring safety in their industrial and scientific applications (Smith & Oehme, 1991).

  • Cancer Research and Therapy : Some acrylamide derivatives are being explored for their antiproliferative activity and potential use in cancer research and therapy (Tanış et al., 2019).

properties

IUPAC Name

(E)-3-(3,4-dihydroxyphenyl)-N-[2-(3,4-dihydroxyphenyl)ethyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5/c19-13-4-1-11(9-15(13)21)3-6-17(23)18-8-7-12-2-5-14(20)16(22)10-12/h1-6,9-10,19-22H,7-8H2,(H,18,23)/b6-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSMGGLPUXCKRGT-ZZXKWVIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCNC(=O)C=CC2=CC(=C(C=C2)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1CCNC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Caffeoyldopamine

CAS RN

103188-49-4
Record name N-Caffeoyldopamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103188494
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-CAFFEOYLDOPAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HEM1G2VY70
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Yalamanchili - 2016 - egrove.olemiss.edu
Traditional medical systems contributed significantly to medicine with a number of their phytochemicals found to possess good biological properties. Recently, Dr. Youyou Tu was …
Number of citations: 2 egrove.olemiss.edu

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